4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial for the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-methylphenyl)pyridine: This compound lacks the carboxylic acid group but shares the chloro and methyl substitutions on the phenyl ring.
4-Chloro-3-methylphenol: This compound has a hydroxyl group instead of the pyridine ring.
Uniqueness
4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the pyridine ring and the carboxylic acid group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-6-9(2-3-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGFYLSKPXDQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692594 |
Source
|
Record name | 4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-10-2 |
Source
|
Record name | 4-(4-Chloro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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